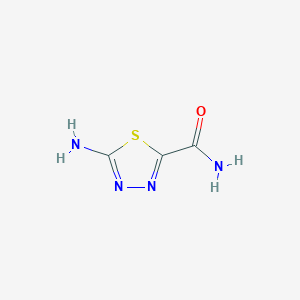

5-Amino-1,3,4-thiadiazole-2-carboxamide

Description

Significance of the 1,3,4-Thiadiazole (B1197879) Heterocyclic Scaffold in Contemporary Chemical and Biological Research

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. nih.goveurekaselect.com This five-membered aromatic heterocycle is a key component in numerous pharmacologically active compounds. japsonline.commdpi.com Its significance stems from several key attributes:

Bioisosterism: The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a core structure in nucleic bases, which allows its derivatives to potentially interfere with DNA replication processes. mdpi.com It is also a bioisostere of the thiazole (B1198619) ring found in some advanced cephalosporin (B10832234) antibiotics. dovepress.com

Physicochemical Properties: The mesoionic character of the ring system allows for easier passage across cellular membranes, enhancing tissue permeability. mdpi.commdpi.com Furthermore, the presence of a sulfur atom can improve lipid solubility. mdpi.com The strong aromaticity of the ring contributes to its high stability in vivo. rsc.org

Broad-Spectrum Biological Activity: Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated a wide array of pharmacological effects. mdpi.comnih.gov These activities are often attributed to the presence of the N-C-S moiety. rsc.orgarabjchem.org Research has extensively documented their potential as anticancer, antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, and anticonvulsant agents. japsonline.commdpi.combepls.comnih.gov

The versatility of this scaffold has led to the development of several marketed drugs, including the diuretic Acetazolamide (B1664987) and the antibacterial Sulfamethizole. japsonline.comchemmethod.com In anticancer research, 1,3,4-thiadiazole derivatives have been investigated for their ability to induce apoptosis, inhibit cancer cell proliferation, and interfere with critical signaling pathways. mdpi.combepls.comtandfonline.com

Table 1: Documented Biological Activities of the 1,3,4-Thiadiazole Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. Targets can include protein kinases and enzymes involved in cell growth. | mdpi.com, bepls.com, nih.gov, mdpi.com |

| Antimicrobial | Activity against a range of bacteria and fungi, including drug-resistant strains. | mdpi.com, frontiersin.org, ekb.eg, dovepress.com |

| Antiviral | Inhibition of various viral strains, with some derivatives showing potential against HIV and influenza. | mdpi.com |

| Anti-inflammatory | Potential to reduce inflammation, often linked to the inhibition of enzymes like cyclooxygenase (COX). | nih.gov, japsonline.com |

| Anticonvulsant | Effects on the central nervous system, showing potential for managing seizures. | nih.gov, nih.gov |

| Enzyme Inhibition | Known to inhibit various enzymes, most notably carbonic anhydrase. | nih.gov, nih.gov, tandfonline.com |

Academic Context and Historical Trajectory of Research on 5-Amino-1,3,4-thiadiazole-2-carboxamide and its Analogues

Research into compounds featuring the 5-amino-1,3,4-thiadiazole core has a rich history, initially focusing on analogues with different functional groups at the 2-position, such as sulfonamides and thiols. The compound 5-amino-1,3,4-thiadiazole-2-thiol (B144363), for instance, has been investigated for its ability to form metal complexes and as a building block for more complex molecules. jmchemsci.comdrugbank.comgrafiati.com

The most prominent early research trajectory involves the 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) series. This line of inquiry led to the development of Acetazolamide, the first non-mercurial diuretic and a potent carbonic anhydrase inhibitor. researchgate.net Much of the subsequent academic work has involved synthesizing and evaluating new derivatives of this sulfonamide parent compound to explore their therapeutic potential, particularly as antiglaucoma agents. tandfonline.comresearchgate.net

More recently, academic interest has expanded to include the carboxamide functionality at the 2-position, leading to the study of this compound and its derivatives. This shift allows for the exploration of new chemical space and biological activities. Contemporary research focuses on creating novel hybrid compounds that incorporate the 5-substituted-1,3,4-thiadiazole-2-carboxamide moiety. nih.gov These studies often involve synthesizing a series of derivatives by reacting precursor molecules with various reagents to investigate their potential as antibacterial and anti-inflammatory agents. nih.gov This modern focus on the carboxamide analogue represents a continuation of the foundational research on the 1,3,4-thiadiazole scaffold, aiming to develop new compounds with potentially improved or novel biological profiles.

Overview of Interdisciplinary Research Methodologies Employed in Studies of this compound

The investigation of this compound and its analogues is inherently interdisciplinary, employing a combination of synthetic, analytical, biological, and computational techniques.

Chemical Synthesis and Characterization: The foundation of the research lies in the synthesis of the target compounds. Common synthetic strategies include the cyclization of thiosemicarbazide (B42300) with appropriate carboxylic acids or their derivatives. arabjchem.orggoogle.com Once synthesized, the precise chemical structures of the new molecules are confirmed using a suite of analytical methods. These include spectroscopic techniques like Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry (MS), alongside elemental analysis to confirm the empirical formula. ekb.egtandfonline.comjmchemsci.comnih.gov

Biological Activity Screening: A crucial component of the research involves evaluating the biological effects of the synthesized compounds. This is accomplished through a variety of in vitro assays.

Antimicrobial Evaluation: The antibacterial and antifungal properties are commonly assessed using methods like the agar (B569324) well diffusion or disk diffusion techniques and broth microdilution assays to determine minimum inhibitory concentrations. dovepress.comnih.gov

Anticancer Assessment: The potential of these compounds to combat cancer is often initially screened using the MTT assay against various cancer cell lines. mdpi.comnih.gov Further mechanistic studies may involve cell cycle analysis and assays to measure the induction of apoptosis through markers like caspases. mdpi.comnih.gov

Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as carbonic anhydrase, researchers perform kinetic studies to determine inhibition constants (Ki) and elucidate the mechanism of inhibition. nih.govtandfonline.com

Computational and In Silico Modeling: To complement experimental work, computational methods are frequently used to predict how these molecules might behave.

Molecular Docking: This technique is used to simulate the interaction between the synthesized compound and the active site of a target protein, helping to predict binding affinity and mode of action. nih.govnih.gov

Theoretical Chemistry: Programs like HyperChem are used for theoretical studies of molecular structure, electrostatic potential, and other quantum chemical properties to understand the molecule's reactivity and interaction capabilities. jmchemsci.com

In Vivo Studies: Promising candidates identified through in vitro and computational screening may advance to in vivo testing in animal models. These studies are essential for understanding the compound's behavior in a whole organism, such as its efficacy in tumor-bearing mice or its physiological effects like diuretic activity in rats. mdpi.comresearchgate.net

Table 2: Common Research Methodologies

| Methodology Type | Specific Technique | Purpose | References |

|---|---|---|---|

| Synthesis & Characterization | Cyclization Reactions | To create the core heterocyclic structure. | arabjchem.org, google.com |

| NMR, IR, Mass Spectrometry | To confirm the chemical structure and purity of synthesized compounds. | nih.gov, jmchemsci.com, tandfonline.com | |

| Biological Screening | MTT Assay | To measure cytotoxic activity against cancer cell lines. | mdpi.com, nih.gov |

| Agar Diffusion / Broth Microdilution | To determine antimicrobial (antibacterial/antifungal) activity. | nih.gov, dovepress.com | |

| Enzyme Kinetic Assays | To quantify the inhibition of specific target enzymes. | nih.gov, tandfonline.com | |

| Computational Analysis | Molecular Docking | To predict the binding mode and affinity of a compound to a biological target. | nih.gov, nih.gov |

| ***In Vivo* Evaluation** | Animal Models (e.g., mice, rats) | To assess efficacy and physiological effects in a living organism. | mdpi.com, researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4OS/c4-1(8)2-6-7-3(5)9-2/h(H2,4,8)(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRNYNODDIRYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201281021 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88947-29-9 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88947-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201281021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 1,3,4 Thiadiazole 2 Carboxamide and Its Derivatives

Established Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core Structure

The synthesis of the 1,3,4-thiadiazole core is well-established, with several classical methods forming the foundation for more modern approaches. A predominant strategy involves the cyclization of thiosemicarbazide (B42300) or its derivatives with various reagents. sbq.org.brderpharmachemica.com This method is widely used due to its efficiency in forming the thiadiazole ring. sbq.org.br

Another common pathway is the reaction of acyl hydrazines (hydrazides) with a sulfurizing agent. nih.govstackexchange.com Traditionally, phosphorus sulfides such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent have been employed for the thionation and subsequent cyclization of N,N'-acylhydrazines. nih.govorganic-chemistry.org Dithiocarbazates and thiosemicarbazones also serve as valuable precursors for accessing the 2-amino-5-substituted-1,3,4-thiadiazole scaffold. sbq.org.br

These foundational methods, while effective, often require harsh reaction conditions, stoichiometric amounts of toxic reagents, and can generate significant chemical waste, prompting the development of more sustainable alternatives. nih.govresearchgate.net

A summary of common starting materials for the 1,3,4-thiadiazole core is presented below.

| Precursor | Typical Reagent/Condition | Reference |

|---|---|---|

| Thiosemicarbazide | Carboxylic Acids, Aldehydes (with cyclizing agent) | sbq.org.brderpharmachemica.comorganic-chemistry.org |

| Acyl Hydrazines | Phosphorus Pentasulfide (P₂S₅) or Lawesson's Reagent | nih.govorganic-chemistry.org |

| Acyl Hydrazines | Carbon Disulfide (CS₂) | stackexchange.com |

| Dithiocarbazates | Acid-catalyzed cyclization | sbq.org.br |

Development of Novel and Sustainable Synthetic Approaches to 5-Amino-1,3,4-thiadiazole-2-carboxamide

Recent research has focused on developing novel and sustainable methods for the synthesis of 1,3,4-thiadiazoles that are more efficient, operationally simpler, and environmentally benign than traditional routes.

One-pot syntheses are highly advantageous as they reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov A novel one-pot, three-component reaction has been described for the synthesis of N-substituted 5-amino-1,3,4-thiadiazole derivatives from a ketene (B1206846) S,S-acetal, a carbonyl compound, and thiocarbohydrazide. researchgate.net This approach offers high yields and simple reaction conditions. researchgate.net

Another significant advancement is the development of a one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a cyclodehydration agent. nih.govnih.gov This method is particularly noteworthy as it avoids the use of toxic and harsh reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov The reaction proceeds efficiently in a single vessel, making it a scalable and more user-friendly process. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of thiadiazole derivatives to minimize environmental impact. researchgate.net These techniques focus on reducing chemical waste, reaction times, and the use of hazardous substances. researchgate.netnanobioletters.com

Microwave-assisted organic synthesis (MAOS) and ultrasonication are prominent green techniques that have been successfully employed. nanobioletters.combenthamdirect.com These methods often lead to significant reductions in reaction time and improvements in product yield and quality compared to conventional heating methods. nanobioletters.combenthamdirect.com For instance, the synthesis of 2-amino-1,3,4-thiadiazoles from aromatic carboxylic acids and thiosemicarbazide has been achieved in minutes under microwave irradiation, sometimes in solvent-free conditions using solid supports like magnesium sulfate. derpharmachemica.com The use of greener solvents, such as ethanol, is also a key aspect of these sustainable approaches. mdpi.com

| Green Chemistry Technique | Key Advantages | Reference |

|---|---|---|

| Microwave Irradiation | Reduced reaction time, improved yields, fewer side products | derpharmachemica.comnanobioletters.combenthamdirect.com |

| Ultrasonication | Accelerated reaction rates, high yields | researchgate.netnanobioletters.com |

| Use of Green Solvents (e.g., Ethanol) | Reduced environmental impact, lower toxicity | mdpi.com |

| Solvent-Free Reactions | Minimized waste, operational simplicity | derpharmachemica.com |

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of 1,3,4-thiadiazole synthesis, various catalytic systems have been explored. Acid-catalyzed regioselective cyclization reactions provide a metal-free and operationally simple route to 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org

Iodine-mediated oxidative C-S bond formation represents another transition-metal-free strategy for the synthesis of 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazide and aldehydes. organic-chemistry.org As previously mentioned, polyphosphate ester (PPE) serves as an effective reagent and catalyst for the cyclodehydration step in one-pot syntheses. nih.gov Reaction optimization is crucial, with studies showing that factors like the amount of PPE and the choice of solvent (e.g., chloroform) are critical for achieving high yields and preventing the formation of intermediates. nih.gov The optimal temperature for PPE-mediated reactions is typically below 85 °C, highlighting the mild conditions of this approach. nih.govscispace.com

Mechanistic Investigations of this compound Formation Pathways

Understanding the reaction mechanism is fundamental for optimizing reaction conditions and extending the scope of a synthetic method. The formation of the 1,3,4-thiadiazole ring from thiosemicarbazide and a carboxylic acid is proposed to proceed through a multi-step pathway. sbq.org.br The mechanism begins with a nucleophilic attack of the nitrogen from thiosemicarbazide on the carbonyl carbon of the carboxylic acid. This is followed by a dehydration step to form an intermediate. Subsequently, the sulfur atom attacks the carbonyl, leading to cyclization. A final dehydration step results in the formation of the aromatic 1,3,4-thiadiazole ring. sbq.org.br

In the PPE-mediated one-pot synthesis, the reaction also proceeds through distinct steps. nih.gov It is believed to involve the initial formation of a 2-acylhydrazine-1-carbothioamide intermediate, which then undergoes PPE-facilitated intramolecular cyclodehydration to yield the final 2-amino-1,3,4-thiadiazole (B1665364) product. nih.gov Control experiments have supported this stepwise mechanism within the one-pot procedure. nih.gov

Strategies for the Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple sites for chemical modification, primarily the 5-amino group, which allows for the synthesis of a diverse library of derivatives. dovepress.comresearchgate.netnih.gov The reactivity of this amino group makes it an excellent handle for introducing various substituents to modulate the compound's properties. dovepress.comnih.gov

A common derivatization strategy involves the reaction of the 5-amino group with aldehydes to form Schiff bases (imines). nih.gov This reaction is often catalyzed by acid and provides a straightforward method to introduce a wide range of aromatic and heteroaromatic moieties. scispace.comnih.gov Further derivatization can be achieved by reacting the amino group with sulfonyl chlorides or carbamoyl (B1232498) chlorides to yield sulfonamides and carboxamides, respectively. nih.gov Similarly, the synthesis of amide derivatives by reacting the 5-amino group with various acyl chlorides is a well-established method for creating potent derivatives. nih.govtandfonline.com These reactions highlight the versatility of the 2-amino-1,3,4-thiadiazole core as a building block in medicinal chemistry. nih.govresearchgate.net

| Reaction Type | Reagent | Functional Group Formed | Reference |

|---|---|---|---|

| Schiff Base Formation | Aromatic/Heteroaromatic Aldehydes | Imine (-N=CH-Ar) | scispace.comnih.gov |

| Sulfonamide Synthesis | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) | nih.gov |

| Carboxamide Synthesis | Carbamoyl Chlorides (R-COCl) | Carboxamide (-NH-CO-R) | nih.gov |

| Amide Synthesis | Acyl Chlorides / Carboxylic Acids | Amide (-NH-CO-R) | nih.govtandfonline.com |

Amino Group Derivatization Reactions

The primary amino group at the C5 position of the 1,3,4-thiadiazole ring is a key site for chemical modification, readily undergoing reactions to form a variety of derivatives, most notably imines (Schiff bases) and amides.

Imines (Schiff Bases): The condensation reaction between the 5-amino group of a 1,3,4-thiadiazole derivative and an aldehyde is a common method for synthesizing imine derivatives. This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. For instance, various 2-amino-5-substituted-aryl-1,3,4-thiadiazoles have been reacted with appropriate aldehydes in a 1:1 molar ratio in ethanol, with a few drops of concentrated sulfuric acid, and refluxed for 5 hours to yield the corresponding Schiff bases. jocpr.com The formation of the imine linkage is a versatile strategy for introducing a wide range of substituents. jocpr.comnih.gov

Amide and Sulfonamide Formation: The amino group can also be acylated to form amides. For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) has been acylated with various substituted benzoic acids in the presence of a coupling agent to produce amide derivatives. Novel sulfonamide derivatives have been synthesized by reacting amino acridine (B1665455) with sulfonyl chlorides and carbamoyl chlorides. nih.gov Another study reported the synthesis of pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419). nih.gov

The table below summarizes representative examples of amino group derivatization reactions.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 2-Amino-5-substituted-aryl-1,3,4-thiadiazole | Various aldehydes | Schiff base derivatives | Ethanol, conc. H₂SO₄ (cat.), reflux, 5h | jocpr.com |

| Amino acridine | Sulfonyl chlorides/Carbamoyl chlorides | Acridine sulfonamide/carboxamide derivatives | - | nih.gov |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | 4-Benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride | Pyrazole carboxylic acid amide derivative | - | nih.gov |

Carboxamide Group Modifications and Analogues

Modifications of the carboxamide group at the C2 position of the thiadiazole ring provide another avenue for creating structural diversity. These modifications include the synthesis of N-substituted amides and the introduction of different functional groups to act as carboxamide bioisosteres.

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives has been achieved through an amidation reaction. This involves treating 5-amino-1,3,4-thiadiazole-2-thiol with various derivatives of phenylacetic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in acetonitrile (B52724) at room temperature. nih.gov

Another key intermediate, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride. This intermediate can then undergo nucleophilic substitution reactions with various amines, such as substituted piperazines, to yield a range of N-substituted acetamide (B32628) derivatives. nih.gov

The following table details examples of carboxamide group modifications.

| Starting Material | Reagent | Product | Reaction Conditions | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | EDC, HOBt, acetonitrile, room temperature | nih.gov |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | Chloroacetyl chloride | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Anhydrous sodium acetate, dry acetone | nih.gov |

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Substituted piperazines/benzyl (B1604629) piperidine | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives | Dry benzene (B151609), triethylamine (B128534) (cat.), reflux | nih.gov |

Thiadiazole Ring Substitutions and Side Chain Elongation

Direct substitution on the thiadiazole ring or elongation of side chains, particularly at the C5 position, are crucial strategies for modulating the biological activity of these compounds.

A common precursor for these modifications is 5-amino-1,3,4-thiadiazole-2-thiol. The thiol group at the C2 position can be readily S-alkylated. Regioselective S-alkylation of 5-amino-1,3,4-thiadiazole-2-thiol has been achieved by reacting it with various alkylating agents in the presence of anhydrous potassium carbonate in dry acetone. nih.gov This allows for the introduction of a variety of alkyl and glycosylthio groups. nih.gov

Furthermore, new 5-substituted-1,3,4-thiadiazole-2-thiols have been designed and synthesized to explore the impact of different substituents at the C5 position. researchgate.net The synthesis of 5-R-2-amino-1,3,4-thiadiazoles can be achieved by reacting thiosemicarbazide with carboxylic acids in ionic liquids with sulfuric acid as a catalyst. bohrium.com This method is versatile and allows for the synthesis of both mono- and bicyclic 2-amino-1,3,4-thiadiazole derivatives. bohrium.com

The reaction of 2-hydrazinyl-N-phenyl-2-thioxoacetamide derivatives with various alkylating agents has been used to produce S-alkyl groups, which are then reacted with aldehydes to form 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives. nih.gov

The table below provides examples of thiadiazole ring substitutions and side chain elongation.

| Starting Material | Reagent(s) | Product | Reaction Conditions | Reference |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Alkylating agents/Glycosyl halides | 5-Amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles | Anhydrous potassium carbonate, dry acetone | nih.gov |

| Thiosemicarbazide | Carboxylic acids | 5-R-2-amino-1,3,4-thiadiazoles | Ionic liquids, H₂SO₄ (cat.) | bohrium.com |

| 2-Hydrazinyl-N-phenyl-2-thioxoacetamide derivatives | Alkylating agents, then Aldehydes | 5-(Substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives | - | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 Amino 1,3,4 Thiadiazole 2 Carboxamide Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 1,3,4-thiadiazole (B1197879) derivatives in solution. researchgate.net Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a comprehensive picture of the molecular framework can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the chemical environments of hydrogen and carbon atoms within the molecule.

In ¹H NMR spectra of 5-amino-1,3,4-thiadiazole derivatives, the protons of the primary amino group (-NH₂) typically appear as a broad singlet. researchgate.net For instance, in a series of 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(aryl)ethan-1-one derivatives, the NH₂ protons were observed as a singlet at approximately 7.28 ppm. researchgate.net The chemical shift of amide protons (-CONH-) is also characteristic, often appearing downfield; for example, in certain 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives, the NH signal was observed between 10.60 and 11.31 ppm, a peak which disappears upon D₂O exchange. nih.gov Protons on aromatic rings attached to the core structure show signals in the expected aromatic region, typically between 7.0 and 8.5 ppm. nih.govjmchemsci.com

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The carbon atoms of the 1,3,4-thiadiazole ring are particularly diagnostic. In a series of novel 1,3,4-thiadiazole compounds, the carbon atom adjacent to the secondary amine (C2 of the ring) was observed between 163.77 and 169.01 ppm, while the other ring carbon (C5) was found in the 159.56–162.90 ppm range. dergipark.org.tr In other carboxamide derivatives, the thiadiazole carbons resonate around 165.29 and 156.32 ppm. nih.gov The carbonyl carbon (C=O) of the carboxamide group is also readily identified, typically appearing further downfield, for example at 171.33 ppm or 173.51 ppm. nih.gov

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,4-Thiadiazole Analogues

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amine (-NH₂) | ~ 7.28 (s, 2H) researchgate.net | N/A |

| Amide (-CONH-) | 10.60 - 11.31 (s, 1H) nih.gov | N/A |

| Aromatic (Ar-H) | 7.08 - 8.23 (m) nih.gov | 120.74 - 139.04 nih.gov |

| Thiadiazole Ring (C2, C5) | N/A | 156.32 - 169.01 nih.govdergipark.org.tr |

| Carboxamide (C=O) | N/A | ~ 171.33 - 173.51 nih.gov |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

While 1D NMR identifies the types of protons and carbons, 2D NMR experiments are crucial for establishing their connectivity. researchgate.netscience.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled, typically on adjacent carbon atoms, which is essential for mapping out alkyl chains or spin systems within aromatic rings. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). sdsu.edu This technique is fundamental for assigning carbon signals based on their known proton attachments. researchgate.netnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) is a powerful technique that shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). sdsu.edu HMBC is critical for assembling the complete molecular skeleton by connecting fragments that are not directly bonded, such as linking substituents to the thiadiazole ring. science.govresearchgate.netnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of their bonding. researchgate.net This is particularly useful for determining stereochemistry and preferred conformations in solution. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. nih.gov For analogues of 5-amino-1,3,4-thiadiazole-2-carboxamide, the IR spectrum provides clear evidence for the presence of the amine, amide, and thiadiazole moieties. ekb.eg

The N-H stretching vibrations of the primary amino group (NH₂) and the secondary amide (N-H) group typically appear as sharp or broad bands in the high-frequency region of 3100-3500 cm⁻¹. nih.gov For example, in some derivatives, NH group absorptions were seen in the range of 3234–3537 cm⁻¹. nih.gov The carbonyl (C=O) stretch of the carboxamide group is a strong, sharp absorption band, typically found between 1660 and 1737 cm⁻¹. nih.gov The C=N stretching vibration within the thiadiazole ring is also characteristic, often observed around 1607-1628 cm⁻¹. jmchemsci.comnih.gov Other notable bands include C-H stretches for aromatic and aliphatic parts of the molecule, as well as vibrations corresponding to the C-S-C bonds within the heterocyclic ring. jmchemsci.com

Interactive Table 2: Characteristic FT-IR Absorption Bands for 1,3,4-Thiadiazole Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine/Amide (N-H) | Stretch | 3100 - 3537 nih.govnih.gov |

| Carboxamide (C=O) | Stretch | 1660 - 1737 nih.gov |

| Thiadiazole (C=N) | Stretch | 1607 - 1628 jmchemsci.comnih.gov |

| Aromatic (C-H) | Stretch | ~ 3062 jmchemsci.com |

| Thiadiazole Ring (C-S-C) | Stretch | 1064 - 1396 jmchemsci.com |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of a compound, which allows for the calculation of its exact molecular formula. nih.gov The high accuracy of HRMS, typically within 5 ppm, provides strong evidence for the elemental composition of the synthesized molecule. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is isolated and fragmented, are used to study the fragmentation pathways. The resulting fragment ions provide valuable structural information that corroborates the proposed molecular structure. unito.it For 1,2,3-thiadiazole (B1210528) derivatives, a primary fragmentation process involves the loss of a nitrogen molecule (N₂). nih.gov In other related compounds, fragmentation can involve the cleavage of side chains or the sulfonyl moiety. nih.gov The analysis of these fragmentation patterns helps to confirm the connectivity of different parts of the molecule and can be used to distinguish between isomers. mdpi.com For instance, the mass spectrum of a chromium complex of a thiadiazole derivative showed a molecular ion package at 382 m/z, with subsequent fragments indicating the loss of chlorine atoms, confirming the complex's formula. jmchemsci.com

X-ray Crystallography for Solid-State Conformation, Tautomerism, and Intermolecular Interaction Studies

Single-crystal X-ray diffraction provides the most definitive structural proof, offering an unambiguous three-dimensional picture of the molecule in the solid state. nih.gov This technique is crucial for confirming the regiochemistry of synthesized isomers and establishing the stereochemistry around double bonds. mdpi.com

For example, an X-ray crystal structure analysis of a (Z)-5-arylimino-1,3,4-thiadiazole derivative definitively established the Z-geometry around the exocyclic imino double bond. mdpi.com The analysis of bond lengths within the thiadiazole ring, such as the N(7)-N(8) single bond length of 1.361(4) Å, indicated that the dihydro-thiadiazole ring lacks true aromaticity. mdpi.com

X-ray crystallography is also invaluable for studying tautomerism and intermolecular interactions. The crystal structure of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) complexed with human carbonic anhydrase II revealed how the thiadiazole-sulfonamide moiety binds to the zinc ion in the enzyme's active site. nih.gov It also detailed the specific hydrogen bonding interactions with amino acid residues like Thr199 and Glu106, and the van der Waals contacts that position the molecule within the binding pocket. nih.gov Such studies provide critical insights into the molecule's solid-state packing and potential biological interactions.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. ekb.eg This experimental data is compared against the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values serves as a crucial verification of the compound's purity and empirical formula. nih.govnih.gov For example, in the synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine, the calculated elemental composition was C 48.41%, H 4.06%, N 18.82%, which matched closely with the experimentally found values of C 48.60%, H 4.20%, N 18.90%. researchgate.net

Interactive Table 3: Example of Elemental Analysis Data for a 1,3,4-Thiadiazole Analogue (Compound: 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethan-1-one) researchgate.net

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 49.79 | 50.00 |

| Hydrogen (H) | 4.18 | 4.40 |

| Nitrogen (N) | 15.84 | 16.00 |

Computational Chemistry and Theoretical Studies on 5 Amino 1,3,4 Thiadiazole 2 Carboxamide Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure, reactivity, and spectroscopic characteristics of 5-Amino-1,3,4-thiadiazole-2-carboxamide systems.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key aspect of these studies involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a related compound, 5-amino-1,3,4-thiadiazol-2(3H)-one, DFT calculations at the B3LYP/6-311G(d,p) level determined a frontier orbital gap of 4.505 eV. nih.gov In another study on 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap was 2.426 eV, indicating its potential biological activity. sapub.org These computational findings illustrate how modifications to the 1,3,4-thiadiazole (B1197879) core can modulate the electronic properties and reactivity of the resulting compounds.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for 1,3,4-Thiadiazole Derivatives

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 5-amino-1,3,4-thiadiazol-2(3H)-one | B3LYP/6-311G(d,p) | -6.535 | -2.030 | 4.505 |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP/6-311++G(d,p) | - | - | 2.426 |

Note: Data is based on computational studies of related thiadiazole derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative atoms create regions of negative potential (typically colored red), which are susceptible to electrophilic attack, while areas of positive potential (usually blue) indicate sites prone to nucleophilic attack.

For 5-amino-1,3,4-thiadiazol-2(3H)-one, a compound structurally similar to this compound, MEP analysis reveals the distribution of charge and potential reactive centers. nih.gov Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding, which are crucial for the biological activity of many compounds. sapub.org The insights gained from MEP studies can guide the design of new derivatives with enhanced reactivity or specific interaction capabilities.

Molecular Docking Simulations for Predicting Ligand-Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction.

For systems based on the 1,3,4-thiadiazole scaffold, molecular docking has been employed to predict binding affinities and interaction modes with various protein targets. For instance, derivatives of 1,3,4-thiadiazole have been docked into the active sites of enzymes like the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a target in cancer therapy. mdpi.com In one study, a 1,3,4-thiadiazole derivative showed a high binding affinity with a docking score of -8.9 kcal/mol. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The results of molecular docking studies can help prioritize compounds for synthesis and biological testing.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. These models are built using a set of known compounds and their measured activities or properties, and they can then be used to predict the behavior of new, untested molecules.

For 1,3,4-thiadiazole derivatives, QSAR studies have been conducted to develop models that predict their anticancer and antimicrobial activities. researchgate.net For example, a 3D-QSAR study on a series of (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives, which share structural similarities with the target compound, yielded a model with a high correlation coefficient (R² = 0.96), indicating its predictive power. researchgate.net These models use molecular descriptors, which are numerical representations of a molecule's structure, to establish the correlation. Successful QSAR and QSPR models can significantly reduce the time and resources required for the discovery of new bioactive compounds by allowing for virtual screening and rational design. acs.org

In Silico ADMET Predictions for Prioritizing Research Compounds (Excluding Clinical Pharmacokinetics)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery. These computational models estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities before significant resources are invested.

For various 1,3,4-thiadiazole derivatives, in silico ADMET properties have been evaluated. nih.govnih.govjmchemsci.com These studies often use online tools and specialized software to predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for toxicity. For example, a study on 5-amino-1,3,4-thiadiazole appended isatins indicated favorable pharmacokinetic parameters, including good oral bioavailability and minimal toxicity. By filtering out compounds with predicted poor ADMET profiles, researchers can focus their efforts on more promising candidates.

Table 2: Predicted ADMET Properties for a Representative 1,3,4-Thiadiazole Derivative

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Oral Bioavailability | Good | Likely to be well-absorbed after oral administration. |

| Blood-Brain Barrier (BBB) Penetration | Low | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Lower risk of causing genetic mutations. |

Note: This table presents hypothetical data for a representative compound to illustrate the output of in silico ADMET predictions.

Mechanistic Insights from Computational Reaction Dynamics and Pathway Elucidation

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, providing a detailed picture of the transition states and intermediates involved. This information is valuable for optimizing reaction conditions and for understanding how a compound might be synthesized or how it might behave in a biological system.

While detailed computational reaction dynamics studies for the synthesis of this compound are not extensively reported, computational methods have been used to propose reaction mechanisms for the formation of the 1,3,4-thiadiazole ring. For example, the synthesis of 5-arylimino-1,3,4-thiadiazole derivatives has been studied, with proposed mechanisms involving the deprotonation of a cyanothioformanilide precursor followed by heterocyclization. nih.gov DFT calculations can be used to determine the energies of reactants, intermediates, and products, helping to identify the most likely reaction pathway. sapub.org These theoretical investigations can provide valuable insights into the synthesis of 1,3,4-thiadiazole derivatives and can guide the development of new synthetic routes.

Investigation of Biological Activities and Molecular Mechanisms of 5 Amino 1,3,4 Thiadiazole 2 Carboxamide Derivatives

Enzyme Inhibition and Activation Studies (In Vitro Biochemical Assays)

The interaction of 5-Amino-1,3,4-thiadiazole-2-carboxamide derivatives with various enzymes has been a subject of scientific inquiry, particularly focusing on their inhibitory potential.

Carbonic Anhydrase Isozyme (hCA-I, hCA-II, hCA-IV, hCA-VII) Inhibition Kinetics and Selectivity

Research into the carbonic anhydrase (CA) inhibitory effects of compounds related to this compound has primarily focused on the sulfonamide analogue, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419). Studies on pyrazole (B372694) carboxylic acid amides of this sulfonamide have shown significant inhibitory activity against human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). nih.govtandfonline.com For these derivatives, the average IC₅₀ values for hydratase activity were found to be in the range of 3.25 to 4.75 µM for hCA-I and 0.055 to 2.6 µM for hCA-II. nih.gov The corresponding Ki values were also determined to be significantly lower than the parent sulfonamide compound, indicating a higher potency. nih.govtandfonline.comnih.gov These derivatives demonstrated a preferential inhibition of hCA-II over hCA-I. nih.govtandfonline.comnih.gov

One study investigated acridine (B1665455) sulfonamide/carboxamide compounds derived from 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide. This research provided specific kinetic data for the inhibition of four human carbonic anhydrase isozymes: hCA-I, hCA-II, hCA-IV, and hCA-VII. The results showed that some of these carboxamide derivatives are potent inhibitors, with one compound exhibiting a Ki of 7.9 nM against hCA-II.

While these findings on related sulfonamide and complex carboxamide derivatives are informative, there is a notable lack of direct research on the carbonic anhydrase inhibition kinetics and selectivity of simple derivatives of this compound itself.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Studies

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a promising target for the development of therapeutics for metabolic disorders. sciensage.info However, a review of the current scientific literature reveals a lack of studies specifically investigating the inhibitory effects of this compound derivatives on PTP1B. While the broader class of 1,3,4-thiadiazole (B1197879) derivatives has been explored for various biological activities, their potential as PTP1B inhibitors remains an area for future research.

Exploration of Other Enzyme Target Modulations

Beyond carbonic anhydrases, the modulation of other enzyme targets by this compound derivatives is not extensively documented in publicly available research. There is a clear opportunity for further investigation to screen these compounds against a wider range of enzymes to uncover novel biological activities.

Antimicrobial Activity Research (In Vitro and Preclinical Animal Models)

The 1,3,4-thiadiazole scaffold is a well-known pharmacophore in the development of antimicrobial agents. researchgate.netdovepress.com Derivatives of this compound have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.

Antibacterial Efficacy and Proposed Modes of Action (In Vitro)

A series of novel 1,3,4-thiadiazole derivatives containing an amide moiety have been designed, synthesized, and tested for their antibacterial activities. researchgate.net One particular study focused on their efficacy against plant pathogenic bacteria, Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo). One of the newly synthesized compounds demonstrated significantly higher antibacterial activity than the commercial agent thiodiazole copper, with EC₅₀ values of 2.1 mg/L against Xoc and 1.8 mg/L against Xoo. researchgate.net

Further research on 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives showed potential antibacterial effects against Staphylococcus aureus, Bacillus subtilis, and Klebsiella pneumonia. nih.gov Notably, these compounds did not show inhibitory effects against Escherichia coli. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. nih.gov

| Compound/Derivative | Bacterial Strain | Efficacy (EC₅₀/Zone of Inhibition) | Proposed Mode of Action |

|---|---|---|---|

| Novel 1,3,4-thiadiazole-amide derivative | Xanthomonas oryzae pv. oryzicola | 2.1 mg/L | Not specified |

| Novel 1,3,4-thiadiazole-amide derivative | Xanthomonas oryzae pv. oryzae | 1.8 mg/L | Not specified |

| 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives | Staphylococcus aureus | Significant inhibition zones | DHPS Inhibition |

| 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives | Bacillus subtilis | Significant inhibition zones | DHPS Inhibition |

| 5-(substituent)-N-phenyl-1,3,4-thiadiazole-2-carboxamide derivatives | Klebsiella pneumonia | Potential antibacterial effect | DHPS Inhibition |

Antifungal Efficacy and Mechanistic Pathways (In Vitro)

The antifungal potential of the broader class of 1,3,4-thiadiazole derivatives is well-established. dovepress.comnih.gov However, specific studies focusing on the antifungal efficacy and mechanistic pathways of this compound derivatives are limited. One study on a related compound, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol, demonstrated antifungal activity against various fungal species, including clinical isolates of Candida that are resistant to standard antifungal treatments. nih.gov The proposed mechanism of action for this related compound was not elucidated. nih.gov

General reviews on 2-amino-1,3,4-thiadiazole (B1665364) derivatives indicate that this class of compounds can exhibit significant antifungal activity against strains such as Aspergillus niger and Candida albicans. dovepress.com The introduction of certain substituents on the phenyl ring of these derivatives has been shown to influence their antifungal potency. dovepress.com

| Compound/Derivative Class | Fungal Strain | Efficacy | Mechanistic Pathway |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole derivatives | Aspergillus niger | Moderate to significant | Not specified |

| 2-Amino-1,3,4-thiadiazole derivatives | Candida albicans | Moderate to significant | Not specified |

Antitubercular Activity Investigation

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Derivatives of the 1,3,4-thiadiazole scaffold have been extensively synthesized and evaluated for their potential to address this global health threat.

A variety of 2,5-disubstituted-1,3,4-thiadiazoles have been screened for their activity against Mycobacterium tuberculosis H37Rv. In one study, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated a notable 69% inhibition of in vitro mycobacterial growth at a concentration of 6.25 µg/mL. Another compound in the same series, 2-phenylamino-5-phenyl-1,3,4-thiadiazole, also showed significant activity with 65% inhibition under the same conditions. Further modifications, such as the incorporation of benzoxazole (B165842) moieties, have led to even more potent derivatives, with some compounds achieving up to 95% inhibition.

Hybrid molecules incorporating the 1,3,4-thiadiazole ring with other pharmacophores have also yielded promising results. For instance, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives exhibited significant antitubercular activity, with some compounds showing a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. Additionally, fluoroquinolone derivatives incorporating a 5-amino-1,3,4-thiadiazole-2-sulfonyl piperazinyl moiety have been synthesized and tested, showing moderate activity against the H37Rv strain with a MIC of 10 µg/mL.

| Derivative Class | Test Strain | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylamino-5-aryl-1,3,4-thiadiazoles | M. tuberculosis H37Rv | 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition at 6.25 µg/mL. | mdpi.com |

| Benzoxazole-thiadiazole hybrids | M. tuberculosis H37Rv | Exhibited up to 95% inhibition. | nih.gov |

| Pyrrolyl-thiadiazole benzamides | M. tuberculosis H37Rv | Showed significant activity with MIC values as low as 3.12 µg/mL. | johnshopkins.edu |

| Fluoroquinolone-sulfonyl-thiadiazoles | M. tuberculosis H37Rv | Demonstrated moderate activity with a MIC of 10 µg/mL. | mdpi.commdpi.com |

Antiviral Activity Research (In Vitro and Preclinical Animal Models)

The structural characteristics of the 1,3,4-thiadiazole nucleus, such as its ability to act as a bioisostere of pyrimidine, make it a compelling scaffold for the development of antiviral agents. nih.gov Research has focused on its potential to inhibit key viral enzymes, including those essential for the replication of SARS-CoV-2 and HIV-1.

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, responsible for processing polyproteins into functional units, making it a prime target for antiviral drug development. nih.govdntb.gov.ua Numerous in silico studies have explored the potential of 1,3,4-thiadiazole derivatives as Mpro inhibitors.

Molecular docking simulations have identified several 1,3,4-thiadiazole derivatives with high binding affinities for the Mpro active site. nih.govbepls.com In one hierarchical virtual screening study, a novel series of 1,3,4-thiadiazoles was evaluated against four SARS-CoV-2 targets. One compound demonstrated a particularly strong binding affinity for Mpro, with a docking score of -11.4 kcal/mol. bepls.comnih.gov Molecular dynamics simulations further confirmed the stability of the compound-Mpro complex, suggesting it could be a promising starting point for designing potent anti-COVID-19 agents. bepls.comnih.gov Other computational studies have similarly highlighted the potential of the thiadiazole ring as a building block for Mpro inhibitors, analyzing the noncovalent interactions that stabilize the binding of these derivatives within the enzyme's active site. nih.gov While much of the research remains computational, these findings provide a strong rationale for the synthesis and in vitro evaluation of these compounds.

| Study Type | Key Findings | Reference |

|---|---|---|

| Molecular Docking & Dynamics | A synthesized 1,3,4-thiadiazole derivative (Compound 7) showed a promising docking score of -11.4 kcal/mol against Mpro. | bepls.comnih.gov |

| Computational Investigation | Demonstrated the remarkable binding profile of three 1,3,4-thiadiazole derivatives toward Mpro. | nih.gov |

| Molecular Docking | Thiadiazole-triazole hybrids displayed good docking scores, ranging from -6.2 to -8.3 kcal/mol against COVID-19 Mpro. | mdpi.com |

The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising framework for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. mdpi.comnih.gov NNRTIs are a critical component of antiretroviral therapy, binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme and inducing conformational changes that inhibit its function.

Researchers have synthesized series of 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives and evaluated their anti-HIV-1 activity. mdpi.com While not as potent as the standard drug zidovudine, several of these compounds exhibited significant activity in the micromolar range, with half-maximal inhibitory concentration (IC50) values between 7.50 and 20.83 µM. mdpi.com Structure-activity relationship (SAR) studies revealed that the electronic properties of the N-aryl group significantly influence antiviral potency. nih.gov The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on the phenyl ring was found to enhance anti-HIV-1 activity compared to derivatives with an unsubstituted phenyl ring. nih.gov

| Derivative Class | Target | Activity Range (IC50) | Key SAR Finding | Reference |

|---|---|---|---|---|

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamides | HIV-1 Reverse Transcriptase | 7.50–20.83 µM | Electron-withdrawing groups on the N-aryl ring enhance activity. | mdpi.comnih.gov |

Anticancer Activity Research (In Vitro Cell Line Studies and Preclinical Animal Models)

The 1,3,4-thiadiazole scaffold is a prominent feature in the design of novel anticancer agents. bepls.com Its derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the disruption of critical cellular processes and the inhibition of signaling pathways essential for tumor progression. mdpi.combepls.com

Derivatives of 1,3,4-thiadiazole have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG2), and colon (LoVo) cancer cells. mdpi.commdpi.commdpi.com The ability of these compounds to interfere with DNA replication is a key aspect of their anticancer activity, stemming from the structural similarity of the thiadiazole ring to pyrimidine. mdpi.commdpi.com

A primary mechanism of cytotoxicity for these derivatives is the induction of apoptosis, or programmed cell death. mdpi.combepls.com Studies have shown that treatment with certain 1,3,4-thiadiazole compounds leads to the activation of key apoptotic proteins, such as caspases 3, 8, and 9. mdpi.comnih.gov For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited a potent anti-proliferative effect against LoVo colon cancer cells with an IC50 value of 2.44 µM after 48 hours of incubation. mdpi.com Further investigation into other derivatives revealed their ability to induce cell cycle arrest, often at the S or G2/M phases, thereby preventing cancer cells from completing the division process. mdpi.comtandfonline.com This is often accompanied by a significant increase in the Bax/Bcl-2 ratio, an indicator of the intrinsic apoptotic pathway being triggered. dntb.gov.uamdpi.com

| Derivative | Cell Line | Activity (IC50) | Observed Mechanism | Reference |

|---|---|---|---|---|

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | Anti-proliferative | mdpi.com |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 (Breast) | Potent antitumor activity | Inhibitory activity | nih.gov |

| Piperazine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (Liver) | High activity | Induction of apoptosis, cell cycle arrest at S phase | mdpi.com |

| Piperidine-substituted 5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | High activity | Induction of apoptosis, cell cycle arrest at G2/M phase | mdpi.com |

Receptor tyrosine kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, proliferation, and survival. bepls.com The aberrant activity of RTKs, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), is a hallmark of many cancers, making them important therapeutic targets. nih.gov

Several series of 1,3,4-thiadiazole derivatives have been designed and synthesized as potent inhibitors of these kinases. nih.gov Research has led to the development of compounds that act as dual EGFR/HER-2 inhibitors, which can offer enhanced therapeutic efficacy and potentially overcome resistance to single-target agents. nih.gov For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives were reported as EGFR/HER-2 dual-target inhibitors. One compound from this series demonstrated a strong ability to inhibit the phosphorylation of both EGFR and HER-2. nih.gov

In another study, adamantane-containing 1,3,4-thiadiazole derivatives were evaluated for their inhibitory activity against both wild-type and mutant forms of EGFR. johnshopkins.edunih.gov The most promising compounds showed potent inhibition with IC50 values in the nanomolar range, comparable to or better than reference drugs like Lapatinib and Erlotinib, particularly against mutant EGFR. johnshopkins.edu For example, a thiazolo-thiadiazole adamantane (B196018) derivative exhibited IC50 values between 0.27–0.78 nM against the double mutant EGFR L858R/T790M. johnshopkins.edu These findings underscore the potential of the 1,3,4-thiadiazole scaffold in developing targeted anticancer therapies.

| Derivative Class | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole hybrids | EGFR | 0.08 - 0.30 µM | nih.govresearchgate.net |

| N-(1,3,4-thiadiazol-2-yl)benzamides | EGFR/HER-2 | Inhibition of phosphorylation confirmed | nih.gov |

| Thiazolo-thiadiazole adamantane derivative | EGFRWT | 85 nM - 71.5 nM | johnshopkins.edu |

| Thiazolo-thiadiazole adamantane derivative | EGFRL858R/T790M (double mutant) | 0.27 - 0.78 nM | johnshopkins.edu |

Cell Cycle Modulation Investigations

Derivatives of the 5-amino-1,3,4-thiadiazole scaffold have been identified as potent modulators of the cell cycle, a critical process in cancer proliferation. Research indicates these compounds can induce cell cycle arrest at various phases through interference with key signaling pathways.

In a study involving C6 rat glioma cells, certain thiadiazole-based anticancer agents were found to induce apoptosis and cause cell cycle arrest at the G1/S and G2/M phases. turkjps.org The underlying mechanism for this activity was identified as the inhibition of the Akt enzyme, a crucial component of cell survival pathways. turkjps.org Molecular docking studies further supported these findings, revealing a high affinity of the compounds for the active site of the Akt enzyme. turkjps.org

Another derivative, 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), was investigated for its effects on A549 human non-small lung carcinoma cells. nih.gov This compound was shown to inhibit the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, a key cascade in cell proliferation. nih.gov Consequently, FABT induced cell cycle arrest in the G0/G1 phase, which was associated with an enhanced expression of the cyclin-dependent kinase inhibitor p27/Kip1. nih.gov

Furthermore, research on panaxadiol (B190476) (PD) derivatives incorporating a thiadiazole moiety demonstrated their ability to block the cell cycle in A549 cells. researchgate.net These compounds were found to decrease the expression levels of cyclin-dependent kinases (CDKs) and Cyclin D1, proteins essential for progression through the G1 phase. researchgate.net

Table 1: Cell Cycle Modulation by 5-Amino-1,3,4-thiadiazole Derivatives

| Derivative/Compound Class | Cell Line | Effect | Molecular Mechanism |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | C6 (Rat Glioma) | Apoptosis and cell cycle arrest at G1/S and G2/M phases | Inhibition of Akt activity turkjps.org |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 (Human Lung Carcinoma) | Cell cycle arrest in G0/G1 phase | Inhibition of ERK1/2 pathway; enhanced p27/Kip1 expression nih.gov |

| Panaxadiol (PD) thiadiazole derivatives | A549 (Human Lung Carcinoma) | Cell cycle arrest | Decreased expression of CDKs and Cyclin D1 researchgate.net |

Diuretic Activity Research (Preclinical Animal Models and Mechanistic Elucidation)

The 1,3,4-thiadiazole nucleus is a well-established scaffold in the design of diuretic agents, with acetazolamide (B1664987) being a prominent example. Research into novel derivatives has focused on enhancing diuretic efficacy and elucidating their mechanisms of action, which often involve the inhibition of carbonic anhydrase (CA). nuph.edu.ua

Preclinical studies in rat models have demonstrated the significant diuretic potential of various 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives. biopolymers.org.ua In one study, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were identified as particularly active. nuph.edu.ua These compounds were shown to significantly increase the urinary excretion of sodium, potassium, and chloride ions, which are characteristic features of saluretic and natriuretic agents. nuph.edu.ua The observed shift in urinary pH following administration is a typical pharmacokinetic trait for 1,3,4-thiadiazole-based diuretics, suggesting an underlying mechanism of carbonic anhydrase inhibition. nuph.edu.ua

Further investigations into 2- and 5-thioate derivatives of 1,3,4-thiadiazole in Swiss albino mice revealed that substitutions at the 5-position significantly influence diuretic activity. nih.govnih.gov Derivatives with a 5-methyl substitution demonstrated a more pronounced increase in the excretion of both water and electrolytes compared to those with a 5-amino substitution. nih.govnih.gov The most potent compound in this series featured a para-nitro-substituted benzene (B151609) ring at the 2-thioate position of a 5-methyl-1,3,4-thiadiazole core. nih.govscispace.com The mechanism for many of these compounds is believed to involve the SH-moiety acting as a zinc-binding function in the inhibition of carbonic anhydrase. nih.gov

Table 2: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives in Preclinical Models

| Compound Class | Animal Model | Key Findings | Putative Mechanism |

|---|---|---|---|

| 5-Amino-1,3,4-thiadiazole-2-thiol derivatives | White Rats | Significant increase in total urine output; increased excretion of Na+, K+, and Cl- ions. nuph.edu.uabiopolymers.org.ua | Carbonic Anhydrase Inhibition nuph.edu.ua |

| 5-Methyl-1,3,4-thiadiazole-2-thioate derivatives | Swiss Albino Mice | Higher diuretic activity compared to 5-amino analogs; significant increase in water and electrolyte excretion. nih.govnih.gov | Carbonic Anhydrase Inhibition nih.gov |

| N-(1,3,4-thiadiazol-2-yl)substituted amides | White Rats | Pronounced diuretic properties, with some exceeding reference drugs. doaj.org | N/A |

Antioxidant Activity Evaluation (In Vitro Radical Scavenging Assays)

Derivatives of 1,3,4-thiadiazole have been extensively evaluated for their antioxidant properties using various in vitro assays, demonstrating their capacity to scavenge harmful free radicals. These assays commonly include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and hydroxyl radical scavenging tests.

Studies on thiol and aminothiol (B82208) derivatives of thiadiazole have shown that thiol-containing compounds are particularly potent scavengers of DPPH and ABTS free radicals. nih.gov For instance, one thiol derivative with a thiadiazole structure (T3) exhibited IC50 values of 0.053 mM for DPPH and 0.023 mM for ABTS radical scavenging. nih.gov These compounds also demonstrated a significant protective effect against hydroxyl radical-induced degradation of 2-deoxyribose and inhibited DNA strand breaks caused by gamma-irradiation. nih.gov

The antioxidant potential has also been confirmed in other series of derivatives. A study of 1,3,4-thiadiazole derivatives of thiazolidinone using the DPPH assay identified compounds with IC50 values (e.g., 27.50 µM and 28.00 µM) comparable to the standard antioxidant, ascorbic acid (IC50 29.2 µM). saudijournals.comresearchgate.net Similarly, newly synthesized 5-substituted-1,3,4-thiadiazole-2-thiols were screened using both ABTS and DPPH assays, with several compounds exhibiting very high antioxidant activities, marking them as promising lead structures for further development. researchgate.net The presence of electron-releasing groups, such as methyl and methoxy (B1213986), on the thiadiazole analogues has been shown to contribute to good antioxidant activity. jocpr.com

Table 3: In Vitro Antioxidant Activity of 1,3,4-Thiadiazole Derivatives

| Derivative Class | Assay(s) Used | Key Findings |

|---|---|---|

| Thiol derivatives of thiadiazole | DPPH, ABTS, Hydroxyl Radical Scavenging | Potent radical scavenging activity; protection against DNA strand breaks. nih.gov |

| 1,3,4-Thiadiazole derivatives of thiazolidinone | DPPH | IC50 values comparable to standard ascorbic acid. saudijournals.comresearchgate.net |

| 5-Substituted-1,3,4-thiadiazole-2-thiols | ABTS, DPPH | Several compounds showed very high antioxidant activity. researchgate.net |

| Triazole and thiadiazole analogues | DPPH, Nitric Oxide, H2O2 Scavenging | Compounds with electron-releasing groups exhibited good activity. jocpr.com |

Investigation of Other Pharmacological Activities (e.g., Anti-inflammatory, Anticonvulsant, Anxiolytic, Analgesic) with Mechanistic Focus (In Vitro/Preclinical)

The versatile 1,3,4-thiadiazole scaffold has been incorporated into derivatives exhibiting a wide array of other pharmacological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.

Anti-inflammatory and Analgesic Activity: Several series of 1,3,4-thiadiazole derivatives have demonstrated significant anti-inflammatory and analgesic properties in preclinical models. For example, N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test and good analgesic action in the acetic acid writhing test in mice. nih.gov Notably, these compounds exhibited low ulcerogenic potential compared to indomethacin. nih.gov Other novel 1,3,4-thiadiazoles also showed prominent anti-inflammatory activity in the carrageenan model and analgesic effects in the tail-flick test. ijpsdronline.com The anti-inflammatory mechanism for some derivatives is linked to the inhibition of protein denaturation, a key process in inflammation. nih.gov

Anticonvulsant Activity: The 1,3,4-thiadiazole nucleus is a constituent of numerous compounds with potent anticonvulsant activity. nih.govarjonline.org Derivatives have been extensively screened using maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure models in rodents. nih.gov One derivative, 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole, was found to have potent anticonvulsant properties comparable to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov Various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)- nuph.edu.uanih.govarjonline.orgthiadiazole-2,5-diamines have also shown promising protection against seizures. nih.gov

Table 4: Summary of Other Pharmacological Activities

| Activity | Derivative Class / Compound | Preclinical Model / Assay | Key Findings |

|---|---|---|---|

| Anti-inflammatory | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan-induced rat paw edema | Fair anti-inflammatory activity with low ulcerogenic action. nih.gov |

| Analgesic | N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test (mice) | Good antalgic (analgesic) action. nih.gov |

| Anticonvulsant | 2-(aminomethyl)-5-(2-biphenyl)-1,3,4-thiadiazole | MES and PTZ seizure models (rodents) | Potent activity comparable to phenytoin. nih.gov |

| Anticonvulsant | N-(4-chlorophenyl)-N5-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine | MES test | Highly effective (100% protection at 30 mg/kg). nih.govfrontiersin.org |

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Analysis)

The extensive research into this compound derivatives has led to the elucidation of key structure-activity relationships (SAR) that govern their diverse pharmacological effects.

For Diuretic Activity: The substitutions at the 2- and 5-positions of the 1,3,4-thiadiazole ring are critical. nih.gov

5-Position: Studies have shown that a methyl group at the 5-position generally confers greater diuretic activity than an amino group. nih.govnih.gov

2-Position: 5-benzylthio-substituted derivatives have been identified as highly active. nuph.edu.ua

For Anticonvulsant Activity: SAR studies have highlighted several key structural features for anticonvulsant efficacy:

2-Position Substitution: An aromatic substituent, particularly a 2-biphenylyl group, at this position is favorable. Replacing this group with a simple phenyl or benzyl (B1604629) ring leads to a loss of activity. arjonline.org

Side-Chain Modification: Alkylation of a side-chain nitrogen atom can maintain potency, but aryl substitution or lengthening the chain causes a drop in activity. nih.govarjonline.org

Lipophilicity and Halogenation: Increased lipophilicity and the presence of halogen atoms (e.g., chloro, bromo) on appended aromatic rings are often associated with enhanced anticonvulsant activity. nih.govfrontiersin.org

For Antioxidant Activity: The antioxidant capacity is also heavily influenced by the nature of the substituents.

Electron-Donating Groups: The presence of electron-releasing groups, such as methyl (-CH3) and methoxy (-OCH3), tends to enhance radical scavenging activity. jocpr.com

Thiol vs. Amino Groups: Thiol (-SH) derivatives have been found to be more potent radical scavengers than their aminothiol counterparts, highlighting the importance of the sulfur moiety in the antioxidant mechanism. nih.gov

For Cell Cycle Modulation (SMR): The structure-mechanism relationship for anticancer activity points to the inhibition of specific protein kinases. Different structural motifs within the thiadiazole framework allow for selective targeting of different pathways. For instance, certain derivatives achieve their cell cycle arrest effects through the inhibition of the Akt enzyme, while others, like the FABT derivative, act by inhibiting the ERK1/2 pathway. turkjps.orgnih.gov This demonstrates that structural modifications can fine-tune the molecular target and the specific mechanism of action.

Applications of 5 Amino 1,3,4 Thiadiazole 2 Carboxamide As a Chemical Probe and Building Block in Research

Design and Synthesis of 5-Amino-1,3,4-thiadiazole-2-carboxamide Based Ligands for Coordination Chemistry Research

The 5-amino-1,3,4-thiadiazole core is a versatile building block for creating ligands designed for coordination with metal ions. The nitrogen and sulfur heteroatoms in the thiadiazole ring, along with the exocyclic amino and carboxamide groups, provide multiple potential binding sites for metal chelation. jmchemsci.comnih.gov Researchers have synthesized and characterized a variety of ligands based on this scaffold to study their coordination behavior with transition metals.